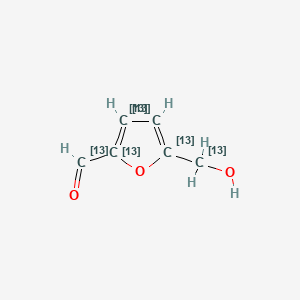

5-Hydroxymethylfurfural-13C6

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-(hydroxy(113C)methyl)(2,3,4,5-13C4)furan-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6O3/c7-3-5-1-2-6(4-8)9-5/h1-3,8H,4H2/i1+1,2+1,3+1,4+1,5+1,6+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOEGNKMFWQHSLB-IDEBNGHGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(OC(=C1)C=O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[13CH]1=[13C](O[13C](=[13CH]1)[13CH]=O)[13CH2]O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

132.066 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis and Purification of 5-Hydroxymethyl-2-furaldehyde-¹³C₆

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis and purification of 5-Hydroxymethyl-2-furaldehyde-¹³C₆ (HMF-¹³C₆), a stable isotope-labeled derivative of the versatile platform chemical, 5-Hydroxymethylfurfural (HMF). This document details the synthetic routes from ¹³C-labeled hexoses, outlines various catalytic systems, and provides robust purification protocols. The information is tailored for researchers in drug development and metabolic studies who require high-purity labeled compounds for tracer studies and quantitative analysis.

Introduction

5-Hydroxymethyl-2-furaldehyde (HMF) is a key bio-based intermediate derived from the dehydration of carbohydrates.[1] Its ¹³C-labeled analogue, 5-Hydroxymethyl-2-furaldehyde-¹³C₆, serves as an important tool in metabolic research, allowing for the tracing of metabolic pathways and the quantification of metabolic flux.[2][3] The uniform labeling of all six carbon atoms provides a distinct mass shift, facilitating its detection and analysis by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[4][5] This guide focuses on the practical aspects of synthesizing and purifying HMF-¹³C₆ to a high degree of purity, essential for its application in sensitive analytical methods.

Synthesis of 5-Hydroxymethyl-2-furaldehyde-¹³C₆

The primary route for the synthesis of HMF-¹³C₆ involves the acid-catalyzed dehydration of uniformly labeled hexoses, typically D-glucose-¹³C₆ or D-fructose-¹³C₆. The conversion of glucose to HMF is a two-step process: the isomerization of glucose to fructose, followed by the dehydration of fructose to HMF.[6]

Core Reaction Pathway:

Caption: General reaction pathway for the synthesis of HMF-¹³C₆ from ¹³C₆-Glucose.

A variety of catalytic systems have been developed to optimize the yield and selectivity of HMF. These systems often employ a combination of Lewis and Brønsted acids to facilitate both the isomerization and dehydration steps.[6]

2.1. Catalytic Systems and Reaction Conditions

The choice of catalyst and solvent system significantly impacts the reaction efficiency. Biphasic systems, typically consisting of an aqueous phase and an organic extracting solvent, are often employed to continuously remove HMF from the reactive aqueous phase, thereby minimizing its degradation into byproducts like levulinic acid and formic acid.[7][8]

| Catalyst System | Starting Material | Solvent System | Temperature (°C) | Time | Yield (%) | Reference |

| γ-AlOOH (Boehmite) | Glucose | DMSO | 130 | 3 h | 61.2 | [9] |

| NbCl₅ / p-sulfonic acid calix[7]arene | Glucose | Water/NaCl & MIBK (1:3) | 150 | 17.5 min | 50 | [6] |

| HCl | Glucose | Water & MIBK | 180 | 3 min | 81.7 | [7] |

| Oxalic acid / AlCl₃ | Glucose | DMSO / MIBK:2-butanol | 110 | 6 h | 93 (mol%) | [10] |

| Phosphate-Modified SnO₂ | Glucose | Water/NaCl & MIBK | 180 | 1 h | 49.8 | [11] |

| Lignin-derived solid acid | Glucose | aqNaCl-THF (1:3) | 160 | 2.5 h | 57.8 | [12] |

| Nb₂O₅ | Fructose | Water | 165 | 3 h | 57 | [13][14] |

| Ion-exchange resin | Fructose | Acetone-water | 150 | 10 min | 73.4 | [15] |

| Ion-exchange resin (Lewatit K2420) | Fructose | HFIP/water | 105 | 137 min | 71 | [16] |

2.2. Detailed Experimental Protocol: Synthesis using a Biphasic System

This protocol is adapted from methodologies demonstrating high yields for the conversion of glucose to HMF.[6][7] For the synthesis of HMF-¹³C₆, ¹²C-glucose would be replaced with ¹³C₆-glucose.

Materials:

-

¹³C₆-D-Glucose

-

Niobium(V) chloride (NbCl₅)

-

p-sulfonic acid calix[7]arene

-

Deionized water

-

Sodium chloride (NaCl)

-

Methyl isobutyl ketone (MIBK)

-

Microwave reactor

Procedure:

-

Prepare a saturated aqueous solution of NaCl.

-

In a microwave-safe glass tube, add ¹³C₆-D-glucose (0.25 mmol), p-sulfonic acid calix[7]arene (5 wt%), and NbCl₅ (7.5 wt%).[6]

-

Add 1.0 mL of the saturated NaCl solution and 3.0 mL of MIBK to the tube.[6]

-

Seal the tube and place it in the microwave reactor.

-

Heat the mixture to 150°C and maintain for 17.5 minutes.[6]

-

After the reaction, cool the mixture to room temperature.

-

Separate the organic (MIBK) and aqueous phases. The HMF-¹³C₆ will be predominantly in the organic phase.

-

The organic phase is then carried forward to the purification stage.

Purification of 5-Hydroxymethyl-2-furaldehyde-¹³C₆

The purification of HMF-¹³C₆ is a critical step to remove unreacted starting materials, catalysts, and byproducts such as humins. Furan compounds can be sensitive to acidic conditions and prolonged exposure to heat, which can lead to degradation and polymerization.[17][18] Therefore, purification methods should be chosen to minimize these effects.

Purification Workflow:

Caption: A typical workflow for the purification of HMF-¹³C₆.

3.1. Purification Techniques

A combination of techniques is often necessary to achieve high purity (>99%).

| Technique | Principle | Typical Purity | Advantages | Disadvantages | Reference |

| Solvent Extraction | Partitioning between two immiscible liquids | Varies | Simple, quick, good for initial cleanup | May not be sufficient on its own | [19] |

| Column Chromatography | Differential adsorption to a stationary phase | >99% | High resolution, adaptable | Time-consuming, potential for product decomposition on acidic silica gel | [17] |

| Fractional Distillation | Separation based on boiling point differences | >98% | Effective for large quantities, removes non-volatile impurities | Not suitable for thermally sensitive compounds or impurities with close boiling points | [17] |

| Crystallization | Formation of solid crystals from a solution | >99% | Yields very pure product | Can be difficult to induce crystallization | [19] |

| Adsorption on Activated Carbon | Adsorption of the furan derivative from the reaction mixture | - | Can be performed at low temperatures, minimizing degradation | Requires a subsequent desorption step | [20] |

3.2. Detailed Experimental Protocol: Purification by Column Chromatography

This protocol is a general guide for the chromatographic purification of HMF.

Materials:

-

Crude HMF-¹³C₆ (dissolved in a minimal amount of solvent)

-

Silica gel (or neutral alumina for acid-sensitive compounds)[18]

-

Eluent system (e.g., a gradient of ethyl acetate in hexanes)

-

Glass chromatography column

-

Collection tubes

Procedure:

-

Column Packing: Prepare a slurry of silica gel in the initial, less polar eluent (e.g., 10% ethyl acetate in hexanes) and pour it into the column. Allow the silica gel to settle into a packed bed.

-

Sample Loading: Dissolve the crude HMF-¹³C₆ in a minimum volume of the eluent and carefully load it onto the top of the silica gel bed.

-

Elution: Begin eluting the column with the starting eluent. Gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate) to move the HMF-¹³C₆ down the column.

-

Fraction Collection: Collect fractions in separate tubes as the solvent elutes from the column.

-

Analysis: Analyze the collected fractions by thin-layer chromatography (TLC) or HPLC to identify the fractions containing the pure HMF-¹³C₆.[21]

-

Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified HMF-¹³C₆.

Note on Stability: To minimize degradation during purification, it is recommended to work at low temperatures and under an inert atmosphere (e.g., nitrogen or argon).[18] For distillation, the addition of a radical inhibitor like butylated hydroxytoluene (BHT) can prevent polymerization.[18]

Characterization

The identity and purity of the synthesized 5-Hydroxymethyl-2-furaldehyde-¹³C₆ should be confirmed using standard analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure and isotopic labeling pattern.[5][22]

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will confirm the molecular weight and elemental composition, showing the incorporation of six ¹³C atoms.[3]

-

High-Performance Liquid Chromatography (HPLC): HPLC with a suitable detector (e.g., UV at 280 nm) is used to determine the purity of the final product.[19][21]

Conclusion

The synthesis and purification of 5-Hydroxymethyl-2-furaldehyde-¹³C₆ require careful selection of reaction conditions and purification methods to maximize yield and purity while minimizing degradation. The protocols and data presented in this guide provide a solid foundation for researchers to produce high-quality labeled HMF for use in a variety of scientific applications, particularly in the fields of metabolic research and drug development.

References

- 1. Catalytic dehydration of C6 carbohydrates for the production of hydroxymethylfurfural (HMF) as a versatile platform chemical - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Analyzing Mass Spectrometry Imaging Data of 13C-Labeled Phospholipids in Camelina sativa and Thlaspi arvense (Pennycress) Embryos - PMC [pmc.ncbi.nlm.nih.gov]

- 4. High-Resolution Hyperpolarized In Vivo Metabolic 13C Spectroscopy at Low Magnetic Field (48.7 mT) Following Murine Tail-Vein Injection - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Labelling analysis for ¹³C MFA using NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Conversion of Glucose to 5-Hydroxymethylfurfural in a Microreactor - PMC [pmc.ncbi.nlm.nih.gov]

- 8. frontiersin.org [frontiersin.org]

- 9. Direct conversion of glucose to 5-hydroxymethyl-furfural (HMF) using an efficient and inexpensive Boehmite catalyst in dimethyl sulfoxide :: BioResources [bioresources.cnr.ncsu.edu]

- 10. WO2019244166A1 - Process development for 5-hydroxymethylfurfural (5-hmf) synthesis from carbohydrates - Google Patents [patents.google.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. fpl.fs.usda.gov [fpl.fs.usda.gov]

- 13. Catalytic Dehydration of Fructose to 5-Hydroxymethylfurfural in Aqueous Medium over Nb2O5-Based Catalysts - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Catalytic Dehydration of Fructose to 5-Hydroxymethylfurfural in Aqueous Medium over Nb2O5-Based Catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Catalytic dehydration of fructose into 5-hydroxymethylfurfural by ion-exchange resin in mixed-aqueous system by microwave heating - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 16. mdpi.com [mdpi.com]

- 17. benchchem.com [benchchem.com]

- 18. benchchem.com [benchchem.com]

- 19. ijset.in [ijset.in]

- 20. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 21. 5-Hydroxymethyl-2-furaldehyde (5-HMF) | SIELC Technologies [sielc.com]

- 22. Human Metabolome Database: 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000258) [hmdb.ca]

A Technical Guide to the Physicochemical Properties of 5-HMF-13C6

This technical guide provides a comprehensive overview of the core physicochemical properties of 5-(Hydroxymethyl)furfural-13C6 (5-HMF-13C6), an isotopically labeled derivative of the versatile platform chemical 5-Hydroxymethylfurfural (5-HMF). This document is intended for researchers, scientists, and drug development professionals who utilize stable isotope-labeled compounds for metabolic tracing, quantitative analysis, and mechanistic studies.

Core Physicochemical Properties

5-HMF-13C6 is a stable, non-radioactive isotopologue of 5-HMF where all six carbon atoms have been replaced with the carbon-13 isotope. This labeling provides a distinct mass shift, making it an invaluable tool for mass spectrometry-based applications. While many of the physical properties of 5-HMF-13C6 are comparable to its unlabeled counterpart, key differences arise from the increased molecular weight.

Table 1: General Physicochemical Properties of 5-HMF-13C6

| Property | Value | Source |

| Chemical Formula | ¹³C₆H₆O₃ | [1][2][3] |

| Molecular Weight | 132.07 g/mol | [2][4] |

| Appearance | Off-White to Pale Yellow Low-Melting Solid | [1] |

| CAS Number | 1219193-98-2 | [2][3][4] |

| Isotopic Purity | ≥ 99% ¹³C | [4] |

| Chemical Purity | ≥ 98% | [4] |

Table 2: Physical Properties of 5-Hydroxymethylfurfural (Unlabeled Analogue)

| Property | Value | Source |

| Melting Point | 30-34 °C | [5] |

| Boiling Point | 114-116 °C at 1 mbar | [6] |

| Solubility | Highly soluble in water, methanol, ethanol, acetone, ethyl acetate, and dimethylformamide (DMF). Soluble in ether, benzene, and chloroform. Sparingly soluble in petroleum ether. | [7] |

| Appearance | White to yellow crystalline solid | [6] |

Spectroscopic Data

Spectroscopic analysis is crucial for confirming the identity, purity, and isotopic enrichment of 5-HMF-13C6.

2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 3: ¹³C NMR Chemical Shifts for 5-Hydroxymethylfurfural (Unlabeled Analogue) in CDCl₃

| Carbon Atom | Chemical Shift (ppm) |

| C1 (Aldehyde) | 178.00 |

| C2 | 161.44 |

| C3 | 123.86 |

| C4 | 110.05 |

| C5 | 152.07 |

| C6 (Hydroxymethyl) | 57.17 |

Source: Adapted from PubChem CID 237332[8]

2.2. Mass Spectrometry (MS)

Mass spectrometry is a primary technique for analyzing 5-HMF-13C6, allowing for the confirmation of its molecular weight and isotopic enrichment. The mass spectrum will show a molecular ion peak at m/z 132, corresponding to the fully labeled molecule.

2.3. Infrared (IR) Spectroscopy

The IR spectrum of 5-HMF is characterized by a strong absorption band corresponding to the carbonyl group (C=O) of the aldehyde at approximately 1670 cm⁻¹, a broad band for the hydroxyl group (O-H) around 3300-3500 cm⁻¹, and C-O stretching vibrations in the furan ring and the hydroxymethyl group in the 1000-1200 cm⁻¹ region.[3] The IR spectrum of 5-HMF-13C6 is expected to be very similar, with minor shifts in vibrational frequencies due to the heavier carbon isotopes.

Experimental Protocols

3.1. Synthesis and Purification of 5-HMF-13C6

The synthesis of 5-HMF-13C6 follows the same principles as the synthesis of unlabeled 5-HMF, with the critical difference being the use of a uniformly ¹³C-labeled hexose, such as [U-¹³C₆]-fructose, as the starting material.

Principle: Acid-catalyzed dehydration of [U-¹³C₆]-fructose.

Materials:

-

[U-¹³C₆]-Fructose

-

Dimethyl sulfoxide (DMSO)

-

Amberlyst 15 (or another suitable acid catalyst)

-

Ethyl acetate

-

Saturated sodium bicarbonate solution

-

Saturated sodium chloride solution

-

Anhydrous sodium sulfate

-

Activated carbon

-

Silica gel

Procedure:

-

Dissolve [U-¹³C₆]-fructose in a mixture of DMSO and a suitable organic solvent (e.g., methyl isobutyl ketone).

-

Add an acid catalyst (e.g., Amberlyst 15).

-

Heat the reaction mixture under controlled temperature (e.g., 110-120 °C) and monitor the reaction progress by TLC or HPLC.[4]

-

Upon completion, cool the reaction mixture and filter to remove the catalyst.

-

Perform a liquid-liquid extraction using ethyl acetate and a saturated aqueous solution of sodium bicarbonate and sodium chloride to remove the DMSO and acidic impurities.[4]

-

Combine the organic phases, dry over anhydrous sodium sulfate, and treat with activated carbon to remove colored impurities.

-

Filter the solution and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient).

-

Collect the fractions containing 5-HMF-13C6 and evaporate the solvent to obtain the purified product.

-

Confirm the identity and purity of the final product using NMR, MS, and HPLC.

3.2. Quantification of 5-HMF-13C6 in Biological Matrices

5-HMF-13C6 is an excellent internal standard for the quantification of unlabeled 5-HMF in various samples.

Methodology: Liquid Chromatography-Mass Spectrometry (LC-MS)

-

Sample Preparation: Spike a known amount of 5-HMF-13C6 into the biological sample (e.g., plasma, urine, tissue homogenate).

-

Extraction: Perform a protein precipitation with a cold organic solvent (e.g., acetonitrile) followed by solid-phase extraction (SPE) or liquid-liquid extraction to isolate the analyte and internal standard.

-

LC Separation: Use a suitable HPLC or UHPLC column (e.g., C18) with a mobile phase gradient (e.g., water and acetonitrile with a small amount of formic acid) to separate 5-HMF from other matrix components.

-

MS Detection: Employ a mass spectrometer in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode to detect the molecular ions of both unlabeled 5-HMF and 5-HMF-13C6.

-

Quantification: Construct a calibration curve using known concentrations of unlabeled 5-HMF and a fixed concentration of the 5-HMF-13C6 internal standard. The concentration of 5-HMF in the unknown sample is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Signaling Pathways and Experimental Workflows

4.1. Metabolic Fate of 5-HMF

5-HMF, upon ingestion, is rapidly metabolized in the body. The primary metabolic pathway involves oxidation of the aldehyde and hydroxymethyl groups. Understanding this pathway is crucial for interpreting data from metabolic studies using 5-HMF-13C6. The major metabolites formed are 5-hydroxymethyl-2-furoic acid (HMFA) and 2,5-furandicarboxylic acid (FDCA). A portion of HMFA can also be conjugated with glycine to form N-(5-hydroxymethyl-2-furoyl)glycine (HMFG).[1][9] These metabolites are primarily excreted in the urine.[1][7]

Caption: Metabolic pathway of 5-HMF-13C6.

4.2. Experimental Workflow for Metabolic Flux Analysis

5-HMF-13C6 can be used as a tracer to study the metabolic flux of carbohydrates and related pathways in biological systems. The workflow involves introducing the labeled compound and tracking the incorporation of the ¹³C label into downstream metabolites.[10][11][12]

Caption: Workflow for metabolic flux analysis using 5-HMF-13C6.

References

- 1. Determination of metabolites of 5-hydroxymethylfurfural in human urine after oral application - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. schd-shimadzu.com [schd-shimadzu.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. researchgate.net [researchgate.net]

- 7. Distribution and metabolism of (5-hydroxymethyl)furfural in male F344 rats and B6C3F1 mice after oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 5-(Hydroxymethyl)furfural | C6H6O3 | CID 237332 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. unipub.uni-graz.at [unipub.uni-graz.at]

- 10. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]

- 11. researchgate.net [researchgate.net]

- 12. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]

The Mechanism of 5-HMF Formation: A Technical Guide Based on 13C-Labeled Studies

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide elucidates the mechanism of 5-hydroxymethylfurfural (5-HMF) formation from hexoses, with a core focus on insights gleaned from 13C-labeled isotopic studies. By tracing the journey of each carbon atom from precursor to product, these studies provide definitive evidence for the prevailing reaction pathways. This document summarizes key quantitative data from pivotal research, details the experimental protocols employed, and provides visualizations of the elucidated mechanisms.

Introduction

5-Hydroxymethylfurfural (5-HMF) is a versatile platform chemical derived from the dehydration of C6 sugars, such as glucose and fructose. Its furanic structure, featuring both an aldehyde and a hydroxyl group, makes it a valuable precursor for a wide range of chemicals and biofuels. Understanding the precise mechanism of its formation is critical for optimizing production processes, maximizing yields, and minimizing the formation of undesirable by-products. Isotopic labeling studies, particularly with 13C-enriched hexoses, have been instrumental in unraveling the intricate reaction network leading to 5-HMF.

The Core Pathway: From Hexoses to 5-HMF

The conversion of hexoses to 5-HMF is generally understood to proceed through a series of acid-catalyzed reactions. While fructose is more readily dehydrated to 5-HMF, the pathway from the more abundant and stable glucose involves an initial isomerization step.

Glucose to Fructose Isomerization

The crucial first step in the efficient conversion of glucose to 5-HMF is its isomerization to fructose. 13C labeling studies have been pivotal in confirming that this transformation precedes the dehydration sequence. Lewis acid catalysts are commonly employed to facilitate this isomerization.

Two primary mechanisms have been proposed for the isomerization of glucose to fructose: a 1,2-hydride shift and a proton transfer (enolization) pathway. Isotopic labeling experiments have provided evidence for the intramolecular nature of the hydride shift in the presence of certain Lewis acids.

Fructose Dehydration to 5-HMF

Fructose, with its higher proportion of the more reactive furanose tautomer, is more readily converted to 5-HMF than glucose. The dehydration of fructose to 5-HMF involves the elimination of three water molecules. Both cyclic and acyclic pathways have been proposed, with evidence suggesting the cyclic pathway is often dominant.[1]

In-situ 13C NMR studies have been particularly insightful in tracking the fate of each carbon atom during fructose dehydration. These studies have definitively shown the mapping of the carbon skeleton from fructose to the resulting 5-HMF molecule.

Quantitative Data from 13C-Labeled Studies

The following tables summarize quantitative data from key studies that have utilized 13C-labeled hexoses to investigate the formation of 5-HMF. These data highlight the influence of various reaction parameters on conversion, yield, and selectivity.

| Starting Material | Catalyst | Solvent | Temp. (°C) | Time (h) | Conversion (%) | 5-HMF Yield (%) | Reference |

| [1-13C] Glucose | CrCl3·6H2O | d6-DMSO | 130 | - | - | - | [2] |

| [2-13C] Fructose | CrCl3·6H2O | d6-DMSO | 130 | - | - | - | [2] |

| Glucose | γ-AlOOH | DMSO | 130 | 3 | >99 | 61.2 | [3] |

| Fructose | γ-AlOOH | DMSO | 130 | 3 | >99 | 44.8 | [3] |

| Glucose | HCl | Water/MIBK | 180 | 0.05 | - | 81.7 | [4] |

| Glucose | NbCl5/CX4SO3H | Water/NaCl/MIBK | 150 | 0.29 | - | 50 | [5] |

Table 1: Summary of Quantitative Data for 5-HMF Formation from 13C-Labeled and Unlabeled Hexoses. MIBK: Methyl isobutyl ketone; DMSO: Dimethyl sulfoxide; CX4SO3H: p-sulfonic acid calix[6]arene.

Experimental Protocols

Detailed experimental methodologies are crucial for the reproducibility and advancement of research in this field. Below are protocols adapted from key 13C-labeled studies.

In-situ 13C NMR Spectroscopy of Fructose Dehydration

This protocol is based on the work of Zhang and Weitz (2012).[1]

-

Materials:

-

D-Fructose or 13C-labeled D-fructose ([1-13C]fructose or [6-13C]fructose)

-

Deuterated dimethyl sulfoxide (DMSO-d6)

-

Acid catalyst (e.g., Amberlyst 70)

-

-

Apparatus:

-

5 mm J-Young NMR tube

-

NMR spectrometer equipped for in-situ measurements with temperature control

-

-

Procedure:

-

A solution of fructose (e.g., 6 wt%) in DMSO-d6 is prepared.

-

The catalyst (e.g., Amberlyst 70) is added to the solution.

-

The mixture is transferred to a J-Young NMR tube.

-

The NMR tube is placed in the NMR spectrometer, and the temperature is raised to the desired reaction temperature (e.g., 95 °C).

-

1H and 13C NMR spectra are acquired at regular intervals to monitor the disappearance of fructose signals and the appearance of 5-HMF and any intermediate signals.

-

For quantitative analysis, an internal standard can be added.

-

Lewis Acid-Catalyzed Glucose Isomerization and Dehydration

This protocol is a generalized representation based on common methodologies.[2][3]

-

Materials:

-

D-Glucose or 13C-labeled D-glucose (e.g., [1-13C]glucose)

-

Lewis acid catalyst (e.g., CrCl3·6H2O, γ-AlOOH)

-

Solvent (e.g., DMSO, water/MIBK biphasic system)

-

-

Apparatus:

-

Microwave reactor or oil bath with a reaction vessel

-

Stirring mechanism

-

Analytical equipment for product quantification (e.g., HPLC, GC-MS, NMR)

-

-

Procedure:

-

The glucose, catalyst, and solvent are combined in the reaction vessel.

-

The mixture is heated to the desired reaction temperature under stirring for a specified duration.

-

After the reaction, the mixture is cooled, and the catalyst is separated (if heterogeneous).

-

The liquid phase is analyzed to determine the conversion of glucose and the yield of 5-HMF and other products.

-

For isotopic studies, the product mixture can be analyzed by 13C NMR or mass spectrometry to determine the position of the 13C label.

-

Mechanistic Visualizations

The following diagrams, generated using the DOT language, illustrate the key mechanistic pathways for 5-HMF formation as elucidated by 13C labeling studies.

Caption: Overall reaction pathway from glucose to 5-HMF.

Caption: Proposed cyclic pathway for fructose dehydration to 5-HMF.

Conclusion

13C-labeled studies have been indispensable in confirming the mechanistic pathways of 5-HMF formation from hexoses. The key steps of glucose isomerization to fructose followed by the dehydration of fructose are now well-established, thanks to the definitive evidence provided by isotopic tracing. The quantitative data and experimental protocols summarized in this guide offer a valuable resource for researchers and professionals working on the optimization of 5-HMF production and the development of novel catalytic systems. Future work in this area will likely focus on further elucidating the role of different catalysts and solvent systems in influencing reaction kinetics and selectivity, with 13C-labeled studies continuing to be a powerful tool for mechanistic investigation.

References

- 1. Determination of fructose metabolic pathways in normal and fructose-intolerant children: a 13C NMR study using [U-13C]fructose - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. backend.orbit.dtu.dk [backend.orbit.dtu.dk]

- 3. Direct conversion of glucose to 5-hydroxymethyl-furfural (HMF) using an efficient and inexpensive Boehmite catalyst in dimethyl sulfoxide :: BioResources [bioresources.cnr.ncsu.edu]

- 4. Conversion of Glucose to 5-Hydroxymethylfurfural in a Microreactor - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Biological Activity of 5-Hydroxymethyl-2-furaldehyde

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

5-Hydroxymethyl-2-furaldehyde (5-HMF) is a naturally occurring organic compound derived from the dehydration of carbohydrates. Commonly found in a variety of heat-processed foods, 5-HMF has garnered significant attention within the scientific community for its diverse range of biological activities. This technical guide provides a comprehensive overview of the current understanding of 5-HMF's biological effects, with a focus on its antioxidant, anti-inflammatory, anticancer, neuroprotective, and hepatoprotective properties. Detailed experimental protocols for key assays, quantitative data from various studies, and visualizations of the core signaling pathways involved are presented to support further research and drug development endeavors.

Core Biological Activities of 5-Hydroxymethyl-2-furaldehyde

5-HMF exhibits a broad spectrum of biological effects, many of which are attributed to its ability to modulate oxidative stress and inflammatory pathways. The following sections summarize the key findings from preclinical studies.

Antioxidant Activity

5-HMF has demonstrated notable antioxidant properties by scavenging free radicals and enhancing the activity of endogenous antioxidant enzymes. Studies have shown that 5-HMF can effectively scavenge 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) and 1,1-diphenyl-2-picrylhydrazyl (DPPH) free radicals[1]. Furthermore, it has been observed to increase the activities of crucial antioxidant enzymes such as superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx) in various experimental models[1][2]. This antioxidant capacity is believed to underpin many of its other biological effects.

Anti-inflammatory Effects

The anti-inflammatory properties of 5-HMF are well-documented. It has been shown to reduce the production of key inflammatory mediators, including nitric oxide (NO) and prostaglandin E2 (PGE2) in lipopolysaccharide (LPS)-stimulated macrophage models. Moreover, 5-HMF can significantly suppress the expression of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β)[3][4]. These effects are mediated, at least in part, through the inhibition of critical inflammatory signaling pathways.

Anticancer Properties

5-HMF has exhibited antiproliferative activity against various cancer cell lines. Research has indicated that it can induce apoptosis and cause cell cycle arrest in human melanoma A375 cells[1]. The anticancer effects of 5-HMF are an active area of investigation, with studies exploring its potential as a chemopreventive or therapeutic agent.

Neuroprotective Effects

Emerging evidence suggests that 5-HMF possesses neuroprotective properties. In a mouse model of Alzheimer's disease, 5-HMF was found to ameliorate cognitive impairment, inhibit β-secretase activity, and reduce the levels of amyloid-β peptide[2]. It has also been shown to prolong survival and inhibit oxidative stress in a mouse model of forebrain ischemia[5]. These effects are linked to its antioxidant and anti-inflammatory actions within the central nervous system. In a model of acute hypobaric hypoxia, 5-HMF increased the survival rate and survival time of mice, an effect potentially mediated through the ERK signaling pathway[6][7].

Hepatoprotective Effects

5-HMF has demonstrated a protective effect against liver injury in preclinical models. In a mouse model of alcohol-induced liver oxidative injury, pretreatment with 5-HMF significantly attenuated the increase in serum levels of alanine aminotransferase (ALT) and aspartate aminotransferase (AST), and reduced hepatic malondialdehyde (MDA) levels. Concurrently, it enhanced the activities of hepatic antioxidant enzymes[8].

Quantitative Data on Biological Activities

The following tables summarize the quantitative data from various studies on the biological activities of 5-HMF.

Table 1: Antioxidant Activity of 5-HMF

| Assay | Model System | Concentration of 5-HMF | Observed Effect | Reference |

| DPPH Radical Scavenging | In vitro | Not specified | Scavenging of DPPH free radicals | [1] |

| ABTS Radical Scavenging | In vitro | Not specified | Scavenging of ABTS free radicals | [1] |

| Antioxidant Enzyme Activity | Aβ 1-42 mouse model of Alzheimer's disease | 15 µg/kg and 150 µg/kg (ICV) | Increased activities of SOD and GPx | [2] |

| Antioxidant Enzyme Activity | Alcohol-induced liver injury in mice | 7.5, 15, and 30 mg/kg | Markedly elevated CAT, GSH-Px, and SOD activities in liver tissue | [8] |

| Oxidative Stress Markers | Transient forebrain ischemia in mice | 4 and 12 mg/kg | Significantly reduced MDA content by ~15% and ~21% respectively | [5] |

Table 2: Anti-inflammatory Activity of 5-HMF

| Parameter Measured | Model System | Concentration of 5-HMF | Observed Effect | Reference |

| Nitric Oxide (NO) Production | LPS-stimulated RAW 264.7 cells | 31.5 to 126.0 µg/mL | Concentration-dependent reduction in NO production | [4] |

| Prostaglandin E2 (PGE2) Production | LPS-stimulated RAW 264.7 cells | 31.5 to 126.0 µg/mL | Concentration-dependent reduction in PGE2 production | [4] |

| TNF-α, IL-1β, IL-6 Production | LPS-stimulated RAW 264.7 cells | 31.5 to 126.0 µg/mL | Concentration-dependent reduction in cytokine production | [4] |

| TNF-α, IL-1β Levels | Alcohol-induced liver injury in mice | 7.5, 15, and 30 mg/kg | Significantly suppressed hepatic levels of TNF-α and IL-1β | [8] |

| IL-6, TNF-α, IL-1β, IL-8/KC Production | LPS-stimulated murine BMDMs | 0–50 µg/ml | Significantly decreased LPS-induced production of these cytokines | [3] |

Table 3: Anticancer Activity of 5-HMF

| Cell Line | Assay | IC50 Value | Reference |

| Human melanoma A375 cells | MTT assay | Higher antiproliferative activity compared to other cell lines (specific IC50 not provided) | [1] |

| Colo-205 (colon cancer) | SRB assay | Effective at low concentration (10 µg/mL) | [9] |

Table 4: Neuroprotective Activity of 5-HMF

| Model System | Dosage of 5-HMF | Key Findings | Reference |

| Aβ 1-42 mouse model of Alzheimer's disease | 15 µg/kg and 150 µg/kg (ICV) | Significantly ameliorated learning and memory impairment; inhibited β-secretase activity | [2] |

| Permanent forebrain ischemia in mice | 12 mg/kg | Significant increase in survival time (31%) | [5] |

| Acute hypobaric hypoxia in mice | 100 mg/kg | Increased survival time by more than 3 minutes; improved survival rate by over two times | [6] |

| LPS-induced depression-like behaviors in mice | 12 mg/kg | Significantly alleviated depression-like behaviors and reduced hypothalamic neuronal damage | [10] |

Table 5: Hepatoprotective Activity of 5-HMF

| Model System | Dosage of 5-HMF | Biochemical Markers | Observed Effect | Reference |

| Alcohol-induced liver oxidative injury in mice | 7.5, 15, and 30 mg/kg | Serum ALT, AST, TC, TG, LDL-C | Significantly decreased levels | [8] |

| Hepatic MDA | Significantly decreased levels | [8] | ||

| Hepatic CAT, GSH-Px, SOD | Markedly elevated activities | [8] |

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to assess the biological activity of 5-HMF.

Cell Viability and Cytotoxicity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

-

Principle: NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to a purple formazan product, which is insoluble in aqueous solution. The amount of formazan produced is proportional to the number of viable cells.

-

Materials:

-

96-well microtiter plates

-

Cell culture medium

-

5-HMF stock solution

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS)

-

Microplate reader

-

-

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of 5-HMF and incubate for the desired period (e.g., 24, 48, or 72 hours). Include untreated control wells.

-

After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Carefully remove the medium containing MTT.

-

Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the untreated control.

-

Nitric Oxide Production Measurement (Griess Assay)

The Griess assay is a colorimetric method for the quantification of nitrite, a stable and nonvolatile breakdown product of nitric oxide.

-

Principle: The Griess reagent converts nitrite into a purple azo compound, and the absorbance of this product is measured spectrophotometrically.

-

Materials:

-

Cell culture supernatants

-

Griess Reagent (Component A: 1% sulfanilamide in 5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

-

Sodium nitrite standard solutions

-

96-well microtiter plate

-

Microplate reader

-

-

Procedure:

-

Collect cell culture supernatants from cells treated with or without 5-HMF and/or an inflammatory stimulus (e.g., LPS).

-

Add 50 µL of the supernatant to a 96-well plate.

-

Prepare a standard curve using sodium nitrite solutions of known concentrations.

-

Add 50 µL of Griess Reagent Component A to each well and incubate for 5-10 minutes at room temperature, protected from light.

-

Add 50 µL of Griess Reagent Component B to each well and incubate for another 5-10 minutes at room temperature, protected from light.

-

Measure the absorbance at 540 nm using a microplate reader.

-

Determine the nitrite concentration in the samples by comparing the absorbance to the standard curve.

-

Cytokine Quantification (Enzyme-Linked Immunosorbent Assay - ELISA)

ELISA is a plate-based assay technique designed for detecting and quantifying soluble substances such as peptides, proteins, antibodies, and hormones.

-

Principle: A sandwich ELISA is commonly used for cytokine quantification. A capture antibody specific for the cytokine of interest is coated onto the wells of a microplate. The sample is added, and the cytokine binds to the capture antibody. A biotinylated detection antibody, also specific for the cytokine, is then added, followed by an enzyme-conjugated streptavidin. Finally, a substrate is added that produces a colorimetric signal proportional to the amount of cytokine present.

-

Materials:

-

ELISA plate pre-coated with capture antibody

-

Cell culture supernatants or serum samples

-

Recombinant cytokine standards

-

Biotinylated detection antibody

-

Streptavidin-HRP conjugate

-

TMB substrate solution

-

Stop solution (e.g., 2N H2SO4)

-

Wash buffer

-

Microplate reader

-

-

Procedure:

-

Prepare cytokine standards and samples at appropriate dilutions.

-

Add 100 µL of standards and samples to the wells of the ELISA plate and incubate for 2 hours at room temperature.

-

Wash the plate several times with wash buffer.

-

Add 100 µL of the biotinylated detection antibody to each well and incubate for 1 hour at room temperature.

-

Wash the plate.

-

Add 100 µL of streptavidin-HRP conjugate to each well and incubate for 30 minutes at room temperature.

-

Wash the plate.

-

Add 100 µL of TMB substrate solution to each well and incubate for 15-30 minutes at room temperature in the dark.

-

Add 50 µL of stop solution to each well.

-

Measure the absorbance at 450 nm using a microplate reader.

-

Calculate the cytokine concentrations in the samples based on the standard curve.

-

Signaling Pathway Visualizations

The following diagrams, generated using the DOT language, illustrate the key signaling pathways modulated by 5-HMF.

Experimental Workflow for In Vitro Anti-inflammatory Assay

Caption: Workflow for assessing the anti-inflammatory effects of 5-HMF in vitro.

Inhibition of the NF-κB Signaling Pathway by 5-HMF

Caption: 5-HMF inhibits the NF-κB pathway by targeting IKK activation.

Modulation of the MAPK Signaling Pathway by 5-HMF

Caption: 5-HMF modulates MAPK signaling by inhibiting key kinases.

Inhibition of the Akt/mTOR Signaling Pathway by 5-HMF

References

- 1. In vitro antioxidant and antiproliferative activities of 5-hydroxymethylfurfural - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 5-Hydroxymethylfurfural, an antioxidant agent from Alpinia oxyphylla Miq. improves cognitive impairment in Aβ 1-42 mouse model of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 5-Hydroxymethylfurfural Alleviates Inflammatory Lung Injury by Inhibiting Endoplasmic Reticulum Stress and NLRP3 Inflammasome Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 5-Hydroxymethylfurfural Mitigates Lipopolysaccharide-Stimulated Inflammation via Suppression of MAPK, NF-κB and mTOR Activation in RAW 264.7 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 5-hydroxymethyl-2-furfural prolongs survival and inhibits oxidative stress in a mouse model of forebrain ischemia - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The protective role of 5-hydroxymethyl-2-furfural (5-HMF) against acute hypobaric hypoxia - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The protective role of 5-hydroxymethyl-2-furfural (5-HMF) against acute hypobaric hypoxia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Ameliorative Effects of 5-Hydroxymethyl-2-furfural (5-HMF) from Schisandra chinensis on Alcoholic Liver Oxidative Injury in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 9. updatepublishing.com [updatepublishing.com]

- 10. mdpi.com [mdpi.com]

The Dual Nature of 5-Hydroxymethylfurfural: A Heat-Induced Food Toxicant

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

5-Hydroxymethylfurfural (5-HMF) is a ubiquitous compound formed in carbohydrate-rich foods during thermal processing through the Maillard reaction and caramelization.[1][2][3] While it contributes to the desirable flavor and color of many food products, its role as a potential heat-induced food toxicant has garnered significant scientific attention.[4][5] This technical guide provides a comprehensive overview of the current understanding of 5-HMF, focusing on its formation, metabolism, and toxicological effects. It is designed to serve as a resource for researchers, scientists, and drug development professionals investigating the health implications of dietary 5-HMF exposure. This document summarizes key quantitative data in structured tables, details relevant experimental protocols, and provides visual representations of critical signaling pathways and experimental workflows to facilitate a deeper understanding of the complex biological activities of 5-HMF.

Introduction

5-Hydroxymethylfurfural (5-HMF) is an aldehyde and a furan derivative that is practically absent in fresh foods but forms readily during heating.[2] Its presence is a key indicator of the extent of heat treatment and storage conditions of various food products, including honey, fruit juices, coffee, and baked goods.[3][5] The daily human intake of 5-HMF can vary significantly, with estimates ranging from 4 to 30 mg per person, and can be substantially higher from the consumption of certain items like dried plums.[6] While 5-HMF itself exhibits low acute toxicity, its metabolic activation into more reactive compounds, particularly 5-sulfoxymethylfurfural (SMF), raises toxicological concerns.[4][7][8] This guide delves into the mechanisms of 5-HMF-induced toxicity, including its genotoxic, cytotoxic, and pro-inflammatory effects, and explores the signaling pathways it perturbs.

Formation and Occurrence of 5-HMF in Food

The formation of 5-HMF in food is primarily a consequence of the acid-catalyzed dehydration of hexose sugars, such as glucose and fructose, and as an intermediate in the Maillard reaction.[1][9] The rate of its formation is influenced by several factors, including temperature, heating duration, pH, and the presence of amino acids.[3][10]

Table 1: Levels of 5-HMF in Various Food Products

| Food Product | 5-HMF Concentration (mg/kg) | Reference(s) |

| Wheat Bread with Cranberries | 210 | [1][11] |

| Honey Wheat Loops (Breakfast Cereal) | 85.09 | [1][11] |

| Sweetened Breakfast Cereals (Average) | 25.55 | [1][11] |

| Bakery Products (Average) | 18.40 | [1][11] |

| Rye Flour Bread (Average) | 26.88 | [1][11] |

| Coffee (Roasted) | up to 769 | [2] |

| Dried Plums | 1100 - 2200 | [12] |

| Dried Dates | 1000 | [12] |

| Jams (Stored at 35°C for 12 months) | Varies with fruit type | [12] |

| UHT Milk | Varies | [1] |

Metabolism and Bioactivation

Upon ingestion, 5-HMF is rapidly absorbed and metabolized in the body. The primary detoxification pathway involves the oxidation of the aldehyde and alcohol groups, leading to the formation of 5-hydroxymethyl-2-furoic acid (HMFA) and 2,5-furandicarboxylic acid (FDCA), which are then excreted in the urine.[2][13]

However, a critical bioactivation pathway involves the sulfation of the allylic hydroxyl group of 5-HMF by sulfotransferases (SULTs), particularly SULT1A1 in humans, to form the reactive metabolite 5-sulfoxymethylfurfural (SMF).[7][8] SMF is an electrophilic compound that can form adducts with DNA and proteins, leading to genotoxic and mutagenic effects.[4][8] It is this metabolic conversion that is central to the toxicological concerns surrounding 5-HMF.

Figure 1: Metabolic pathways of 5-HMF.

Toxicological Profile of 5-HMF

The toxicity of 5-HMF is multifaceted, encompassing cytotoxicity, genotoxicity, and potential carcinogenicity, primarily mediated by its metabolite SMF. High concentrations of 5-HMF can also induce oxidative stress and apoptosis.

Cytotoxicity

In vitro studies have demonstrated that high concentrations of 5-HMF can be cytotoxic to various cell lines.[1] For instance, 5-HMF has been shown to reduce the viability of human gastric mucosal epithelial (GES-1) cells in a dose-dependent manner.[14]

Table 2: In Vitro Cytotoxicity of 5-HMF

| Cell Line | Endpoint | Concentration | Effect | Reference(s) |

| V79 | LC50 (1 hr) | 115 mM | 50% cell death | [15] |

| Caco-2 | LC50 (1 hr) | 118 mM | 50% cell death | [15] |

| V79 | IC50 (24 hr) | 6.4 mM | 50% growth inhibition | [15] |

| GES-1 | Cell Viability | 2, 4, 8, 16 mM (24 hr) | Decreased to 89.6%, 77.3%, 58.8%, 19.6% of control | [14][16] |

| TM3 Leydig Cells | Cytotoxicity | 0.1, 1, 10 mM (24 hr) | Significant increase in cytotoxicity | [17] |

Genotoxicity and Mutagenicity

While 5-HMF itself is not considered a potent mutagen, its metabolite SMF exhibits clear genotoxic and mutagenic properties.[4] In vitro genotoxicity assays have shown positive results for 5-HMF when metabolic activation systems that facilitate the formation of SMF are present.[6]

-

Ames Test: 5-HMF is generally considered non-mutagenic in the Ames test without metabolic activation.[18] However, its metabolite SMF is mutagenic.[1]

-

Micronucleus Assay: In vivo studies have shown that SMF can induce micronuclei in mice.[8]

-

Comet Assay: At high concentrations, 5-HMF has been shown to cause DNA damage in various cell lines, as detected by the comet assay.[1][18]

Carcinogenicity

The carcinogenic potential of 5-HMF is a subject of ongoing research and debate. Long-term animal studies have provided some evidence of carcinogenic activity, particularly in female mice, where an increased incidence of hepatocellular adenomas was observed at high doses.[1] However, the relevance of these findings to human health at typical dietary exposure levels is still under evaluation.[6]

Table 3: In Vivo Carcinogenicity and Toxicity of 5-HMF

| Animal Model | Dosage | Duration | Key Findings | Reference(s) |

| B6C3F1 Female Mice | 188 or 375 mg/kg bw/day | 2 years | Increased incidence of hepatocellular adenomas | [1] |

| FVB/N Mice (SMF) | 250 mg/kg bw (single i.p. dose) | 5-11 days | Massive damage to proximal tubules, leading to death | [7][19] |

| FVB/N Mice | 134 and 536 mg/kg bw/day (in drinking water) | 12 weeks | Mild nephrotoxic effects and enhanced hepatocyte proliferation at the high dose | [7][19] |

| BALB/c Mice | 30 and 300 mg/kg bw/day (oral) | 21 days | Increased lipid peroxidation and altered expression of oxidative stress and apoptosis-related genes in testicular tissue | [17] |

Perturbation of Cellular Signaling Pathways

5-HMF has been shown to modulate several key cellular signaling pathways, primarily related to oxidative stress, inflammation, and apoptosis.

Oxidative Stress and the Nrf2 Pathway

5-HMF can induce oxidative stress by increasing the production of reactive oxygen species (ROS) and causing a depletion of cellular glutathione (GSH).[1][14] This oxidative insult can trigger the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, a critical cellular defense mechanism against oxidative stress.[20] However, prolonged or high-dose exposure to 5-HMF may overwhelm this protective response, leading to cellular damage.[17][21]

Figure 2: 5-HMF-induced oxidative stress and the Nrf2 signaling pathway.

Inflammation and the MAPK/NF-κB Pathways

5-HMF has demonstrated anti-inflammatory properties in some contexts by inhibiting key inflammatory signaling pathways.[22][23] It can suppress the phosphorylation of mitogen-activated protein kinases (MAPKs) such as ERK and JNK, and inhibit the activation of the nuclear factor-kappa B (NF-κB) pathway.[22] This leads to a reduction in the production of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6.[22][24]

References

- 1. nfsr.sbmu.ac.ir [nfsr.sbmu.ac.ir]

- 2. researchgate.net [researchgate.net]

- 3. 2.4.4. 5-Hydroxymethylfurfural (HMF) Analysis [bio-protocol.org]

- 4. researchtweet.com [researchtweet.com]

- 5. Ames Test Protocol | AAT Bioquest [aatbio.com]

- 6. eprints.ugd.edu.mk [eprints.ugd.edu.mk]

- 7. Activation of Nrf2 Reduces UVA-Mediated MMP-1 Upregulation via MAPK/AP-1 Signaling Cascades: The Photoprotective Effects of Sulforaphane and Hispidulin - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mcgillradiobiology.ca [mcgillradiobiology.ca]

- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. 5-hydroxymethyl-2-furfural prolongs survival and inhibits oxidative stress in a mouse model of forebrain ischemia - PMC [pmc.ncbi.nlm.nih.gov]

- 11. dergipark.org.tr [dergipark.org.tr]

- 12. publications.iarc.who.int [publications.iarc.who.int]

- 13. researchgate.net [researchgate.net]

- 14. 5-HMF attenuates striatum oxidative damage via Nrf2/ARE signaling pathway following transient global cerebral ischemia - PMC [pmc.ncbi.nlm.nih.gov]

- 15. 5-Hydroxymethylfurfural Alleviates Lipopolysaccharide-Induced Depression-like Behaviors by Suppressing Hypothalamic Oxidative Stress and Regulating Neuroinflammation in Mice [mdpi.com]

- 16. researchgate.net [researchgate.net]

- 17. broadpharm.com [broadpharm.com]

- 18. Carcinogenicity (two rodent species) | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]

- 19. Toxicity studies with 5-hydroxymethylfurfural and its metabolite 5-sulphooxymethylfurfural in wild-type mice and transgenic mice expressing human sulphotransferases 1A1 and 1A2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Evaluation of DNA damage using single-cell gel electrophoresis (Comet Assay) - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. legacy.genetics-gsa.org [legacy.genetics-gsa.org]

- 23. mdpi.com [mdpi.com]

- 24. mdpi.com [mdpi.com]

The Chemical Pathways of 5-Hydroxymethylfurfural (5-HMF) Formation from Sugar Degradation: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the formation pathways of 5-hydroxymethylfurfural (5-HMF) from the degradation of sugars, a critical platform chemical in the sustainable production of fuels, chemicals, and pharmaceutical intermediates. This document details the reaction mechanisms, experimental protocols, and quantitative data associated with 5-HMF synthesis from fructose and glucose, offering valuable insights for researchers in biorefining and medicinal chemistry.

Introduction

5-Hydroxymethylfurfural (5-HMF) is a versatile organic compound derived from the dehydration of C6 sugars. Its furan ring and two functional groups, a hydroxyl and an aldehyde, make it a valuable precursor for a wide range of chemical transformations. The production of 5-HMF from abundant and renewable biomass resources, such as cellulose and starch, has garnered significant attention as a cornerstone of a sustainable bio-based economy. This guide focuses on the fundamental chemical pathways involved in the conversion of the primary hexoses, fructose and glucose, into 5-HMF.

Formation Pathways of 5-HMF from Fructose

The dehydration of fructose to 5-HMF is a more direct and efficient process compared to the conversion of glucose. The reaction proceeds via the elimination of three water molecules and is typically catalyzed by Brønsted acids. Two primary mechanistic pathways have been proposed: a cyclic pathway and an acyclic pathway.

Cyclic Pathway (Dominant)

The cyclic pathway is widely considered the dominant mechanism for fructose dehydration. It involves the dehydration of the fructofuranose (five-membered ring) form of fructose. The key steps are:

-

Protonation of the anomeric hydroxyl group of fructofuranose.

-

Elimination of the first water molecule to form a cyclic carbocation intermediate.

-

Subsequent protonation and elimination of two more water molecules to yield 5-HMF.

Acyclic Pathway

The acyclic pathway proceeds through the open-chain form of fructose. This pathway involves a series of enolization and dehydration steps. While considered a minor contributor, its role can be influenced by the reaction conditions and catalytic system.

Below is a diagram illustrating the key steps in both the cyclic and acyclic pathways for fructose dehydration.

Formation Pathways of 5-HMF from Glucose

The conversion of glucose to 5-HMF is more challenging than that of fructose due to the higher stability of the six-membered pyranose ring of glucose. The process generally requires a two-step approach involving both Lewis and Brønsted acids.[1][2]

Isomerization to Fructose

The most common and efficient pathway for glucose conversion to 5-HMF involves an initial isomerization of glucose (an aldose) to fructose (a ketose).[2][3] This step is catalyzed by Lewis acids, which facilitate the intramolecular hydride shift required for the transformation. Once fructose is formed, it undergoes acid-catalyzed dehydration to 5-HMF as described in the previous section.

Direct Dehydration

A direct dehydration pathway for glucose to 5-HMF has also been proposed, although it is generally considered to be a minor route with lower selectivity.[4] This pathway would involve the direct dehydration of the glucopyranose ring, which is energetically less favorable.

The overall process for converting glucose to 5-HMF is depicted in the following diagram.

Quantitative Data on 5-HMF Formation

The yield and selectivity of 5-HMF are highly dependent on the reaction conditions, including the type of sugar, catalyst, solvent, temperature, and reaction time. The following tables summarize quantitative data from various studies.

Table 1: 5-HMF Yields from Fructose Dehydration

| Catalyst | Solvent | Temperature (°C) | Time (h) | Fructose Conv. (%) | 5-HMF Yield (%) | Reference |

| Amberlyst-15 | DMSO | 120 | 2 | >99 | 92 | [5] |

| H₃PO₄ | Acetone/Water | 180 | 0.17 | - | ~80 | [6] |

| Nb₂O₅ | Water | 165 | 3 | 76 | 57 | [7] |

| Lewatit K2420 | HFIP/Water | 110 | - | >95 | 76 | [8] |

| Scandium(III) triflate | MPK | 150 | - | 100 | 99 | [9] |

Table 2: 5-HMF Yields from Glucose Conversion

| Catalyst | Solvent | Temperature (°C) | Time (h) | Glucose Conv. (%) | 5-HMF Yield (%) | Reference |

| AlCl₃/HCl | Water/2-sec-butylphenol | 170 | - | - | 62 | [4] |

| Phosphated TiO₂ | MIBK/Water | 180 | - | - | 72 | [10] |

| NbCl₅/CX4SO₃H | Water/MIBK | 150 | 0.29 | - | 50 | [11] |

| MIL-101Cr-SO₃H | THF/Water | 130 | 24 | - | 29 | [12] |

| Phosphate-modified SnO₂ | MIBK/Water | 180 | 1 | 84.7 | 43.2 | [13] |

| Erbium(III) triflate | MIBK | 150 | 3 | - | 94 | [9] |

Experimental Protocols

This section provides generalized experimental protocols for the synthesis of 5-HMF from fructose and glucose. Researchers should consult the specific literature for detailed procedures and safety precautions.

General Protocol for Fructose Dehydration

-

Catalyst Preparation: If using a heterogeneous catalyst, prepare it according to established literature procedures. This may involve impregnation, ion-exchange, or hydrothermal synthesis.

-

Reaction Setup: In a high-pressure reactor equipped with a magnetic stirrer, add the desired amount of fructose, solvent (e.g., DMSO, water, or a biphasic system), and the acid catalyst.

-

Reaction: Seal the reactor and heat it to the desired temperature (typically 100-180°C) with vigorous stirring for the specified reaction time.

-

Quenching and Product Extraction: After the reaction, rapidly cool the reactor in an ice bath to quench the reaction. If a biphasic system is used, separate the organic layer containing the 5-HMF. If a single-phase system is used, extraction with an organic solvent (e.g., ethyl acetate, MIBK) may be necessary.

-

Analysis: Analyze the organic phase using High-Performance Liquid Chromatography (HPLC) with a UV detector (typically at 284 nm) to quantify the concentration of 5-HMF.[14][15][16] Nuclear Magnetic Resonance (NMR) spectroscopy can be used for structural confirmation.[17]

General Protocol for Glucose to 5-HMF Conversion

-

Catalyst System: This reaction typically requires a bifunctional catalyst system with both Lewis and Brønsted acidity. This can be a combination of a Lewis acid salt (e.g., CrCl₃, AlCl₃) and a Brønsted acid (e.g., HCl), or a solid catalyst with both types of acid sites.[1][3][18][19]

-

Reaction Setup: The setup is similar to the fructose dehydration protocol. A biphasic solvent system is often employed to continuously extract the 5-HMF from the aqueous reactive phase into an organic phase, thereby preventing its degradation.

-

Reaction Conditions: The reaction is typically carried out at a higher temperature (120-180°C) compared to fructose dehydration.

-

Work-up and Analysis: The work-up and analysis procedures are similar to those described for fructose dehydration.

The following diagram outlines a general experimental workflow for 5-HMF synthesis and analysis.

Byproducts and Side Reactions

The formation of 5-HMF from sugars is often accompanied by the formation of byproducts, which can reduce the yield and complicate the purification process. The main side reactions include:

-

Rehydration of 5-HMF: In the presence of water and acid, 5-HMF can rehydrate to form levulinic acid and formic acid.[2][20][21]

-

Humin Formation: Humins are dark, polymeric materials formed from the condensation and polymerization of sugars, 5-HMF, and reaction intermediates.[20][22][23] Their formation is a major cause of yield loss and catalyst deactivation.

The diagram below illustrates the formation of major byproducts from hexose degradation.

Conclusion

The conversion of sugars to 5-HMF is a complex process with multiple competing reaction pathways. Understanding these pathways is crucial for the rational design of efficient and selective catalytic systems. The dehydration of fructose is relatively straightforward, proceeding primarily through a cyclic mechanism. The conversion of glucose is more challenging, typically requiring a tandem catalytic approach for isomerization and subsequent dehydration. The choice of catalyst, solvent, and reaction conditions plays a pivotal role in maximizing 5-HMF yield while minimizing the formation of undesirable byproducts such as humins, levulinic acid, and formic acid. Further research into novel catalytic materials and process optimization will continue to advance the sustainable production of this key bio-based platform chemical.

References

- 1. researchgate.net [researchgate.net]

- 2. Mechanistic Investigation into the Formation of Humins in Acid-Catalyzed Biomass Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. Catalytic Dehydration of Fructose to 5-Hydroxymethylfurfural in Aqueous Medium over Nb2O5-Based Catalysts - PMC [pmc.ncbi.nlm.nih.gov]

- 8. vapourtec.com [vapourtec.com]

- 9. High-yield synthesis of HMF from glucose and fructose by selective catalysis with water-tolerant rare earth metal triflates assisted by choline chlori ... - Green Chemistry (RSC Publishing) DOI:10.1039/D2GC04046H [pubs.rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. mdpi.com [mdpi.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. nfsr.sbmu.ac.ir [nfsr.sbmu.ac.ir]

- 15. researchgate.net [researchgate.net]

- 16. An RP-HPLC determination of 5-hydroxymethylfurfural in honey The case of strawberry tree honey - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Mechanism of the dehydration of D-fructose to 5-hydroxymethylfurfural in dimethyl sulfoxide at 150 °C: An NMR study - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Carbon‐Based Bifunctional Lewis/Brønsted Acid Catalysts for 5‐HMF Production from Cellobiose | Semantic Scholar [semanticscholar.org]

- 19. Bifunctional Brønsted–Lewis solid acid as a recyclable catalyst for conversion of glucose to 5-hydroxymethylfurfural and its hydrophobicity effect - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 20. researchgate.net [researchgate.net]

- 21. pubs.acs.org [pubs.acs.org]

- 22. mdpi.com [mdpi.com]

- 23. researchgate.net [researchgate.net]

Methodological & Application

Application Note: Quantification of 5-Hydroxymethylfurfural (5-HMF) in Diverse Food Matrices Using a Stable Isotope Dilution Assay with ¹³C₆-5-HMF Internal Standard and LC-MS/MS

Abstract

5-Hydroxymethylfurfural (5-HMF) is a critical quality indicator in thermally processed and stored foods, formed from the degradation of hexose sugars.[1][2] Its presence can signify excessive heat treatment, prolonged storage, or the use of acid-containing invert sugars.[1] Accurate quantification of 5-HMF is essential for quality control and food safety assessment. This application note details a robust and sensitive method for the determination of 5-HMF in various food matrices using High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS). The protocol employs a stable isotope-labeled internal standard, ¹³C₆-5-Hydroxymethylfurfural (¹³C₆-5-HMF), to ensure high accuracy and precision by compensating for matrix effects and variations in sample preparation and instrument response.

Principle of the Method

This method is based on the principle of stable isotope dilution analysis (SIDA). A known quantity of the ¹³C₆-labeled 5-HMF internal standard (IS), which is chemically identical to the analyte but mass-shifted, is added to the sample at the beginning of the extraction process.[3] The analyte and the IS are co-extracted, purified, and analyzed by LC-MS/MS. By measuring the peak area ratio of the native 5-HMF to the ¹³C₆-5-HMF internal standard, precise quantification can be achieved, as the IS effectively normalizes for any analyte loss during sample preparation and corrects for ion suppression or enhancement during mass spectrometric analysis. Quantification is performed using a calibration curve generated from standards containing fixed amounts of the IS and varying concentrations of the native 5-HMF.

Experimental Protocols

2.1 Reagents and Materials

-

Standards: 5-Hydroxymethylfurfural (≥98% purity), 5-Hydroxymethylfurfural-¹³C₆ (¹³C₆-5-HMF, ≥98% purity).[3]

-

Solvents: HPLC-grade or LC-MS grade methanol, acetonitrile, and water. Formic acid (LC-MS grade).

-

Extraction and Cleanup: Solid-Phase Extraction (SPE) cartridges (e.g., ENV+ or similar polymeric sorbent).[4]

-

Clarification (for complex matrices): Carrez I and Carrez II solutions (optional, for removal of proteins and fats).[5]

2.2 Preparation of Standard Solutions

-

Stock Solutions (1.0 mg/mL):

-

Intermediate and Working Standard Solutions:

-

Prepare an intermediate IS working solution by diluting the IS stock solution with methanol:water (50:50, v/v) to a concentration of 10 µg/mL.

-

Prepare a series of calibration standards by serially diluting the 5-HMF stock solution with methanol:water (50:50, v/v) to achieve concentrations ranging from 1 ng/mL to 500 ng/mL.

-

Spike each calibration standard with the intermediate IS working solution to a final, constant concentration (e.g., 50 ng/mL).

-

2.3 Sample Preparation The following is a general protocol adaptable to various food matrices.

-

Homogenization & Weighing:

-

Homogenize solid or semi-solid samples (e.g., jams, bread, dried fruits) to ensure uniformity.

-

Accurately weigh approximately 1-2 g of the homogenized sample into a 50 mL centrifuge tube. For liquid samples (e.g., juices, syrups), pipette 1-2 mL.

-

-

Internal Standard Spiking:

-

Add a precise volume of the intermediate IS working solution (e.g., 100 µL of 10 µg/mL ¹³C₆-5-HMF) to each sample.

-

-

Extraction:

-

Add 10 mL of deionized water to the tube. For high-sugar matrices, ensure complete dissolution.

-

Vortex vigorously for 2 minutes and/or sonicate for 15 minutes.

-

Centrifuge the sample at 8,000 rpm for 10 minutes.

-

-

Solid-Phase Extraction (SPE) Cleanup: [4][7]

-

Condition an SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water.

-

Load 1 mL of the supernatant from the centrifuged sample onto the cartridge.

-

Wash the cartridge with 5 mL of deionized water to remove sugars and other polar interferences.

-

Elute the 5-HMF and ¹³C₆-5-HMF with 5 mL of methanol.

-

Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 1 mL of the mobile phase starting condition (e.g., 95:5 Water:Methanol with 0.1% formic acid).

-

Filter the reconstituted sample through a 0.22 µm syringe filter into an HPLC vial for analysis.

-

2.4 LC-MS/MS Instrumentation and Conditions

-

Liquid Chromatograph: HPLC system capable of binary gradient elution.

-

Column: C18 analytical column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

-

Mobile Phase A: Water with 0.1% Formic Acid.

-

Mobile Phase B: Methanol or Acetonitrile with 0.1% Formic Acid.

-

Flow Rate: 0.3 mL/min.

-

Gradient Elution:

-

0-1 min: 5% B

-

1-5 min: Linear ramp to 95% B

-

5-7 min: Hold at 95% B

-

7.1-10 min: Return to 5% B and equilibrate.

-

-

Mass Spectrometer: Triple quadrupole mass spectrometer.

-

Ionization Source: Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), positive mode.[8]

-

Analysis Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions (Example):

-

5-HMF: Precursor Ion (m/z) 127 → Product Ions (m/z) 109, 81.

-

¹³C₆-5-HMF: Precursor Ion (m/z) 133 → Product Ions (m/z) 115, 85. (Note: Transitions should be optimized for the specific instrument used.)

-

Workflow Diagram

Caption: Figure 1. Analytical Workflow for 5-HMF Quantification.

Quantitative Data

The concentration of 5-HMF varies significantly across different food products, influenced by factors such as processing temperature, storage duration, pH, and sugar content.[1][2] The table below summarizes typical concentration ranges found in various food matrices.

| Food Matrix | 5-HMF Concentration Range (mg/kg) | References |

| Honey (fresh) | < 1 - 15 | [6] |

| Honey (processed/stored) | 20 - >1000 (can reach high levels with poor storage) | [1][9] |

| Jams & Marmalades | 12 - 246 | [5][9] |

| Dried Fruits (Plums, Dates) | 1 - 2200 | [2] |

| Fruit Juices | 11 - 39 | [9] |

| Bakery Products (Breads, Cakes) | Not Detected - 210 | [1][2][9] |

| Breakfast Cereals | 6 - 132 | [1][2] |

| Tomato Ketchup | 32 - 72 | [9] |

| Coffee (Soluble) | up to 2480 | [10] |

| Syrups (Corn, Cane) | 109 - 2121 | [11] |

Conclusion

The described LC-MS/MS method utilizing a ¹³C₆-labeled internal standard provides a highly selective, sensitive, and accurate protocol for the quantification of 5-HMF in a wide array of complex food matrices. The stable isotope dilution approach effectively mitigates matrix-induced inaccuracies, ensuring reliable data for quality control, process optimization, and regulatory compliance in the food industry. The robust sample preparation involving SPE cleanup allows for the removal of common interferences, leading to a clean chromatogram and confident analyte identification. This method is well-suited for research, industrial, and regulatory laboratories requiring precise measurement of this key food quality marker.

References

- 1. 5-Hydroxymethylfurfural (HMF) levels in honey and other food products: effects on bees and human health - PMC [pmc.ncbi.nlm.nih.gov]

- 2. oygardsbi.com [oygardsbi.com]

- 3. Rapid and high-throughput analysis of 5-hydroxymethylfurfural in honey by MALDI-MS with in-situ tetra (4-aminophenyl)-porphyrin derivatization - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Analysis of 5-hydroxymethylfurfural in foods by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. dergipark.org.tr [dergipark.org.tr]

- 6. lcms.cz [lcms.cz]

- 7. agilent.com [agilent.com]

- 8. researchgate.net [researchgate.net]

- 9. nfsr.sbmu.ac.ir [nfsr.sbmu.ac.ir]

- 10. researchgate.net [researchgate.net]

- 11. In house validation from direct determination of 5-hydroxymethyl-2-furfural (HMF) in Brazilian corn and cane syrups samples by HPLC-UV - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: High-Sensitivity LC-MS/MS Method for the Quantitative Analysis of 5-Hydroxymethylfurfural (5-HMF) in Human Plasma

Abstract

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of 5-hydroxymethylfurfural (5-HMF) in human plasma. The use of a stable isotope-labeled internal standard, ¹³C₆-5-hydroxymethylfurfural (¹³C₆-HMF), ensures high accuracy and precision by correcting for matrix effects and variations during sample preparation and analysis. The protocol employs a straightforward protein precipitation step for sample cleanup, followed by a rapid UPLC separation and detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This method is suitable for researchers, scientists, and drug development professionals requiring reliable quantification of 5-HMF in biological matrices.

Introduction

5-Hydroxymethylfurfural (5-HMF) is a key intermediate compound formed from the acid-catalyzed dehydration of hexose sugars. It is widely present in a variety of heat-processed foods and beverages and is also investigated as a potential biomarker and a component in pharmaceutical formulations.[1][2] Due to its potential biological activities and as an indicator of thermal processing, its accurate quantification in biological matrices is of significant interest in toxicology, clinical research, and drug development.[3] LC-MS/MS offers superior selectivity and sensitivity compared to traditional methods like UV detection, which can be prone to interferences in complex matrices.[4] The stable isotope dilution technique, employing ¹³C₆-HMF, is the gold standard for quantitative mass spectrometry, as it effectively compensates for sample-to-sample variability.[5]

Experimental Protocol

Materials and Reagents

-

5-Hydroxymethylfurfural (≥99% purity)

-

¹³C₆-5-Hydroxymethylfurfural (¹³C₆-HMF)

-

LC-MS grade acetonitrile, methanol, and water

-

Formic acid (LC-MS grade)

-

Ammonium formate (LC-MS grade)

-

Human plasma (sourced from a certified vendor)

-

Microcentrifuge tubes (1.5 mL)

-

Syringe filters (0.2 µm)

-

LC vials

Standard and Sample Preparation

1. Stock and Working Standard Solutions:

-

Prepare 1 mg/mL stock solutions of 5-HMF and ¹³C₆-HMF in methanol.

-

From these stocks, prepare serial dilutions in a 50:50 methanol:water mixture to create working standard solutions for the calibration curve (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL).

-

Prepare a working internal standard (IS) solution of ¹³C₆-HMF at 100 ng/mL in acetonitrile.

2. Calibration Standards and Quality Control (QC) Samples:

-

To prepare calibration standards, spike 50 µL of blank human plasma with 50 µL of the appropriate 5-HMF working standard solution.

-

Prepare QC samples at low, medium, and high concentrations (e.g., 15, 150, and 800 ng/mL) in the same manner using independently prepared working standards.

3. Plasma Sample Preparation (Protein Precipitation):

-

Thaw frozen plasma samples at room temperature and vortex to ensure homogeneity.[6]

-

Pipette 100 µL of the plasma sample (blank, calibration standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.

-

Add 300 µL of the ¹³C₆-HMF internal standard working solution (100 ng/mL in acetonitrile) to each tube. This results in a 3:1 ratio of precipitation solvent to plasma.[7]

-

Vortex the mixture vigorously for 30 seconds to ensure complete protein precipitation.

-

Centrifuge the tubes at 14,000 rpm for 5 minutes at 4°C to pellet the precipitated proteins.[6][8]

-

Carefully transfer the supernatant to a new tube.

-

Filter the supernatant through a 0.2 µm syringe filter into an LC vial for analysis.[6]

Experimental Workflow Diagram

Caption: Experimental workflow for 5-HMF analysis in plasma.

LC-MS/MS Method Parameters

UPLC System:

-

Column: Waters Acquity UPLC BEH C18, 1.7 µm, 2.1 x 100 mm (or equivalent)

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile

-

Flow Rate: 0.4 mL/min

-

Injection Volume: 5 µL

-

Column Temperature: 40°C

-

Gradient:

Time (min) % B 0.0 5 0.5 5 2.5 95 3.5 95 3.6 5 | 5.0 | 5 |

Mass Spectrometer:

-

Instrument: Triple Quadrupole Mass Spectrometer

-

Ionization Mode: Electrospray Ionization (ESI), Positive

-

MRM Transitions: